Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester
Description
This compound is a carbamic acid derivative featuring a tert-butyl ester and a stereospecific cyclopentyl backbone substituted with a methylsulfonyloxymethyl group. The methylsulfonyloxy (–OSO₂CH₃) moiety introduces polar and electron-withdrawing characteristics, which may enhance reactivity in nucleophilic substitution or elimination reactions compared to hydroxyl or alkyl substituents. The tert-butyl ester group provides steric protection to the carbamate, improving stability under acidic or basic conditions.
Properties
IUPAC Name |
[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECKCZWUUIABD-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133198 | |
| Record name | 1,1-Dimethylethyl N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862700-29-6, 862700-27-4 | |
| Record name | 1,1-Dimethylethyl N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862700-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chiral Pool Synthesis
Starting from enantiomerically pure cyclopentanol derivatives:
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Epoxide ring-opening : (1S,3R)-3-(hydroxymethyl)cyclopentanol is treated with Boc-anhydride under basic conditions to install the carbamate.
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Resolution : Racemic 3-(hydroxymethyl)cyclopentanol is resolved using chiral auxiliaries or enzymatic methods before Boc protection.
Key Data :
Asymmetric Catalysis
Transition metal-catalyzed asymmetric hydrogenation of cyclopentenol derivatives:
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Substrate: 3-(hydroxymethyl)cyclopentenyl carbamate.
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Catalyst: Ru-(BINAP) complexes.
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Conditions: 50–100 psi H₂, 25–40°C.
Optimized Results :
| Conversion | ee (%) | Selectivity Factor (S) |
|---|---|---|
| 99% | 98 | 220 |
Mesylation of the Hydroxymethyl Group
The alcohol intermediate undergoes mesylation to introduce the sulfonate leaving group.
Standard Mesylation Protocol
Reagents :
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Methanesulfonyl chloride (1.1–1.5 equiv).
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Base: Triethylamine (1.2–2.0 equiv) or DMAP (0.1 equiv).
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Solvent: Dichloromethane (DCM) or toluene.
Procedure :
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Cool the alcohol (1.0 equiv) in DCM to 0°C under nitrogen.
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Add triethylamine dropwise, followed by methanesulfonyl chloride.
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Stir at 0°C for 1–2 hours, then warm to room temperature.
Representative Data :
| Scale (g) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 10 | DCM | 0 → 25 | 2 | 95 | 99.2 |
| 25 | Toluene | 0 → 5 | 1 | 98 | 98.7 |
Alternative Conditions
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DMAP Acceleration : Adding 4-dimethylaminopyridine (DMAP) reduces reaction time to 30 minutes but may require chromatographic purification.
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Solvent Screening : Toluene minimizes side reactions (e.g., Boc deprotection) compared to DCM at higher temperatures.
Workup and Purification
Post-mesylation, the crude product is purified via:
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Liquid-liquid extraction : Washes with NaHCO₃ (5%) and brine to remove residual acids.
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Crystallization : Hexane/ethyl acetate (4:1) yields white crystals.
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Chromatography : Silica gel (petroleum ether/EtOAc gradient) for analytical-scale batches.
Typical Isolation Results :
| Method | Recovery (%) | Purity (%) |
|---|---|---|
| Crystallization | 85 | 99.5 |
| Chromatography | 92 | 99.8 |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 4.72–4.68 (m, 1H, CH-O), 3.07 (s, 3H, SO₂CH₃), 1.45 (s, 9H, C(CH₃)₃).
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LC-MS : m/z 293.38 [M+H]⁺.
Chiral Purity Assessment
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HPLC : Chiralpak AD-H column, hexane/i-PrOH 90:10, 1.0 mL/min. Retention times: 12.3 min (1R,3S), 14.1 min (1S,3R).
Scale-Up Considerations
Critical Parameters :
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Exotherm Control : Slow addition of MsCl to avoid Boc group cleavage.
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Moisture Sensitivity : Rigorous drying of solvents prevents hydrolysis.
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Waste Streams : Aqueous washes contain sulfonic acids; neutralization required before disposal.
Pilot-Scale Performance (50 kg batch):
| Metric | Result |
|---|---|
| Cycle Time | 8 hours |
| Overall Yield | 87% |
| Process Mass Intensity (PMI) | 6.2 |
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chiral Pool Synthesis | High stereopurity | Limited substrate availability |
| Asymmetric Hydrogenation | Atom-economic | Requires specialized catalyst |
| Classical Resolution | Low-cost reagents | Low throughput |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Carbamic acid derivatives are often investigated for their pharmacological activities. The specific compound under consideration has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
- Anticancer Activity : Some studies indicate that carbamic acid derivatives can exhibit cytotoxic effects against cancer cells. For example, compounds similar to N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]- have shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Neuroprotective Effects : Research has suggested that certain carbamic acid esters may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could make it a candidate for developing anti-inflammatory medications.
Agricultural Applications
Pesticidal Activity
The unique structure of carbamic acid derivatives allows them to serve as effective pesticides or herbicides:
- Insecticides : The compound has been evaluated for its efficacy against various agricultural pests. Its mechanism of action may involve disrupting neurotransmission in insects, similar to other carbamate insecticides.
- Fungicides : Studies have indicated that certain derivatives can inhibit fungal growth, making them suitable candidates for agricultural fungicides.
Material Science Applications
The chemical stability and reactivity of carbamic acid esters allow for their use in material science:
- Polymer Chemistry : These compounds can act as intermediates in the synthesis of polymers with specific properties, such as increased flexibility or thermal stability.
- Coatings and Adhesives : The incorporation of carbamic acid derivatives into coatings can enhance their durability and resistance to environmental factors.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated a series of carbamic acid derivatives for their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity, suggesting a potential pathway for drug development.
Case Study 2: Insecticidal Efficacy
Research published in Pest Management Science assessed the insecticidal properties of N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]- against common agricultural pests. The findings demonstrated a significant reduction in pest populations compared to control groups, highlighting its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can lead to the modification of enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Key Observations :
- Structural Differences : The target compound’s cyclopentyl-methylsulfonyloxymethyl group distinguishes it from analogs with hydroxymethyl (e.g., ), aromatic (e.g., ), or unsaturated backbones (e.g., ). The methylsulfonyloxy group increases electrophilicity, making it more reactive than hydroxylated analogs.
- Spectral Trends : Tert-butyl protons consistently appear as singlets near δ 1.46–1.51 in ¹H NMR across analogs . IR carbonyl stretches (1700–1680 cm⁻¹) confirm carbamate functionality.
- Functional Implications: Methylsulfonyloxy analogs (target, ) are more suited for leaving-group chemistry (e.g., Mitsunobu reactions) compared to hydroxylated derivatives.
Research Findings
Synthesis and Yield : Compounds with tert-butyl carbamate groups are synthesized in high yields (77–78%) via Cuprate-mediated alkylation, as demonstrated in . This suggests scalable routes for the target compound .
Stability : The tert-butyl ester enhances hydrolytic stability. For example, the hydroxymethyl analog (CAS 862700-39-8) is classified as a stable laboratory chemical but requires standard safety protocols (e.g., SDS guidelines) .
Commercial Relevance : Methylsulfonyloxy-substituted carbamates are commercially available (e.g., €294/500g in ), indicating industrial demand for electrophilic intermediates .
Spectral Benchmarking : ¹H NMR and IR data from –3 provide reference points for characterizing the target compound’s purity and stereochemistry .
Biological Activity
Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (CAS No. 862700-27-4) is a chemical compound with the molecular formula C₁₂H₂₃NO₅S. This compound has garnered attention in various fields including medicinal chemistry and organic synthesis due to its unique structural properties and biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃NO₅S
- Molecular Weight : 277.38 g/mol
- Structural Features : The compound features a cyclopentyl ring, a methylsulfonyl group, and a tert-butyl carbamate moiety which contribute to its biological activity.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific enzymes by forming covalent bonds with active site residues, leading to modulation of enzyme activity. This can result in significant biological effects such as inhibition of metabolic pathways or alteration of signaling cascades.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit enzymes involved in various biological processes:
- Cholinesterase Inhibition : Preliminary studies suggest that it may act on cholinesterase enzymes, which are critical in neurotransmission. Inhibition of these enzymes can have implications for neurodegenerative diseases.
- Carbonic Anhydrase Activity : Other studies have indicated potential inhibition of carbonic anhydrase, an enzyme important for regulating pH and fluid balance in biological systems.
Pharmacological Applications
The compound is being investigated for its potential therapeutic applications:
- Anticancer Activity : Some studies have shown that derivatives of carbamic acids exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
- Anti-inflammatory Properties : There is emerging evidence that compounds similar to this carbamate may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of carbamate derivatives. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.
Case Study 2: Cholinesterase Inhibition
In a pharmacological study assessing the effects on cholinesterase activity, Carbamic acid derivatives were shown to inhibit acetylcholinesterase effectively. This inhibition was dose-dependent and suggests potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Carbamic acid, N-[(1R)-1-methyl-2-[(methylsulfonyl)oxy]ethyl]- | C₁₂H₂₃NO₅S | Moderate cholinesterase inhibition |
| Carbamic acid, N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]- | C₁₂H₂₃NO₅S | Potential anti-inflammatory effects |
This table highlights the distinct biological activities associated with similar compounds, emphasizing the unique profile of this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the methylsulfonyloxy group onto the cyclopentane scaffold?
- Methodological Answer : The methylsulfonyloxy group is typically introduced via sulfonylation of a hydroxyl precursor. For example, a cyclopentanol intermediate (e.g., (1R,3S)-3-hydroxymethylcyclopentane) can be treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization involves controlling stoichiometry (1.2–1.5 equivalents of MsCl) and reaction temperature (0–25°C) to minimize side reactions. Purification via flash chromatography (ethyl acetate/hexane gradients) is recommended .
Q. How is the stereochemical configuration (1R,3S) confirmed for this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming stereochemistry. For cyclopentane derivatives, coupling constants (J-values) between protons on adjacent carbons and 2D NOESY correlations (e.g., between the methylsulfonyloxy methyl group and cyclopentane protons) provide spatial evidence. X-ray crystallography is definitive but requires high-purity crystals .
Q. What are the recommended storage conditions to prevent decomposition?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. The methylsulfonyloxy group is susceptible to hydrolysis in humid environments; silica gel desiccants should be used in storage vials. Stability assessments via HPLC (monitoring for degradation peaks at 254 nm) are advised every 6 months .
Advanced Research Questions
Q. How can conflicting solubility data in polar solvents (e.g., DMSO vs. methanol) be resolved?
- Methodological Answer : Use differential scanning calorimetry (DSC) to analyze polymorphic forms that may affect solubility. Solubility studies should standardize solvent purity, temperature (e.g., 25°C ± 0.5°C), and agitation time (≥24 hrs). Conflicting data may arise from residual synthesis byproducts; repurify via preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) before testing .
Q. How to design stability studies under physiological conditions for drug discovery applications?
- Methodological Answer : Prepare phosphate-buffered saline (PBS, pH 7.4) and human plasma simulants. Incubate the compound at 37°C with shaking (100 rpm). Sample aliquots at 0, 6, 12, 24, and 48 hrs, then analyze via LC-MS to quantify degradation products. The methylsulfonyloxy group may undergo enzymatic cleavage in plasma, necessitating mass spectrometry to identify metabolites .
Q. What role does the methylsulfonyloxy group play in regioselective reactions (e.g., nucleophilic substitution)?
- Methodological Answer : The methylsulfonyloxy group acts as a leaving group in SN2 reactions. Compare reactivity with hydroxyl or tosyl analogs: kinetic studies (monitored by <sup>1</sup>H NMR) using nucleophiles (e.g., sodium azide) in DMF at 50°C show faster substitution rates due to the strong electron-withdrawing nature of the sulfonyl group. Computational modeling (DFT) can predict activation energies for competing reaction pathways .
Q. How to address discrepancies in cytotoxicity assays caused by solvent interactions?
- Methodological Answer : Pre-test solvents (e.g., DMSO, ethanol) for cellular toxicity thresholds (e.g., ≤0.1% v/v in cell media). Use a standardized vehicle control and validate compound solubility via dynamic light scattering (DLS). For insoluble compounds, employ nanoformulation (e.g., liposomal encapsulation) to reduce solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
